molecular formula C13H10F3NO B7838264 4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine

4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B7838264
M. Wt: 253.22 g/mol
InChI Key: SOXGTPNKEAPZJV-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine (CAS: N/A) is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4-position and an amine (-NH₂) group at the 3-position of the biphenyl scaffold. Its synthesis involves a Suzuki-Miyaura coupling reaction using (4-(trifluoromethoxy)phenyl)boronic acid, followed by purification via flash column chromatography (FCC) with 20% ethyl acetate in hexane, yielding a brown oil (82% yield) . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.58–7.54 (m, 2H), 7.28–7.19 (m, 3H), 6.94–6.69 (m, 3H), 3.75 (br s, 2H) .
  • Derivatives: The compound serves as a precursor for derivatives like 2-iodo-N-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)benzamide, a white solid synthesized via amide coupling (35% yield) .

Properties

IUPAC Name

5-phenyl-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-6-10(8-11(12)17)9-4-2-1-3-5-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXGTPNKEAPZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride (TBAF) to introduce the trifluoromethoxy group . The subsequent amination can be achieved using various amination reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that biphenyl derivatives, including 4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine, exhibit significant antimicrobial properties. Studies have shown that modifications to the biphenyl structure can enhance activity against various pathogens, including drug-resistant strains of bacteria and fungi. This compound's trifluoromethoxy group may contribute to its lipophilicity, facilitating better membrane penetration and increased efficacy against microbial targets .

Tuberculosis Drug Development
The compound has been investigated as an analogue in the development of new tuberculosis (TB) therapies. Specifically, biphenyl derivatives have been synthesized to enhance the pharmacological profile of existing TB drugs like PA-824. These studies focus on structure-activity relationships (SAR) to improve potency against both replicating and non-replicating Mycobacterium tuberculosis . The incorporation of the trifluoromethoxy group is believed to influence the compound's interaction with target enzymes involved in TB metabolism.

Dyslipidemia Treatment
Another area of application is in the treatment of dyslipidemia. Compounds similar to this compound have been studied for their ability to inhibit microsomal triglyceride transfer protein (MTP), which plays a critical role in lipid metabolism. The inhibition of MTP can lead to reduced hepatic fat deposition and improved lipid profiles . This mechanism highlights the potential for developing therapeutic agents targeting metabolic disorders.

Materials Science Applications

Polymeric Materials
The synthesis of polyimides and other high-performance polymers is another significant application area for this compound. As a building block, this compound can be used in the preparation of polyimides known for their thermal stability and chemical resistance. These materials are essential in aerospace, electronics, and automotive industries due to their excellent mechanical properties and resistance to harsh environments .

Fluorinated Materials
The trifluoromethoxy group enhances the material's properties by imparting hydrophobicity and thermal stability. Fluorinated biphenyl derivatives are being explored for use in coatings and adhesives that require high durability and resistance to solvents and chemicals . This property makes them suitable for applications in protective coatings for electronic components and other sensitive materials.

Synthesis Methodologies

Recent advancements in synthetic methodologies have facilitated the production of this compound with high efficiency and purity. Techniques such as Suzuki-Miyaura cross-coupling reactions have been employed to create fluorinated biphenyl compounds effectively . These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic routes.

Case Studies

Study Focus Area Findings
Study on Antimicrobial ActivityEvaluated various biphenyl derivativesFound significant activity against resistant strains; structural modifications enhanced efficacy
Tuberculosis Drug DevelopmentInvestigated SAR of biphenyl analoguesIdentified improved pharmacological profiles for TB treatment candidates
MTP Inhibition ResearchExplored metabolic disorder treatmentsDemonstrated potential for reducing hepatic fat through MTP inhibition

Comparison with Similar Compounds

Halogen-Substituted Biphenyl Amines

Compound Name Substituents Molecular Weight Physical State Melting Point (°C) Key Data Reference
3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine 3-F, 3'-OCF₃, 4-NH₂ 271.21 Solid N/A CAS: 1035689-62-3
2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine 2,3,5,6-F, 3'-OCF₃, 4-NH₂ 352.14 Solid N/A CAS: 867288-02-6
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3',4'-F, 4-NH₂ 205.19 Solid N/A Commercial availability

Key Observations :

  • The trifluoromethoxy group increases molecular weight and hydrophobicity compared to simple halogenated analogs.
  • Fluorine substitution at multiple positions (e.g., 2,3,5,6-F in ) enhances electronic effects but may reduce solubility.

Heterocycle-Functionalized Biphenyl Amines

Compound Name Substituents Yield (%) Melting Point (°C) Key Data Reference
N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine Oxazolyl, N-benzyl N/A 163–165 ¹H NMR: δ 7.45–6.80 (m, aromatic)
5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-3-amine Oxadiazolyl, 4-CF₃ N/A N/A IR: 1650 cm⁻¹ (C=N)

Key Observations :

  • Melting points for heterocyclic derivatives (e.g., 163–165°C ) are higher than the oily trifluoromethoxy compound, suggesting improved crystallinity.

Amine-Modified Biphenyl Derivatives

Compound Name Substituents Yield (%) Key Synthesis Step Reference
4'-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-[1,1'-biphenyl]-3-amine Piperazine, nitroimidazole 62 Suzuki coupling with 3-aminophenyl boronate
N-([1,1'-Biphenyl]-3-yl)-N-(2-bromobenzyl)-4-methylbenzenesulfonamide Sulfonamide, 2-bromobenzyl N/A Tosylation in pyridine at 80°C

Key Observations :

  • Bulky substituents (e.g., piperazine-nitroimidazole in ) reduce yields (62% vs. 82% for the trifluoromethoxy compound) due to steric hindrance.
  • Sulfonamide derivatives require harsher reaction conditions (e.g., pyridine, 80°C ), unlike the trifluoromethoxy compound’s room-temperature coupling .

Trends and Implications

Physical Properties :

  • The trifluoromethoxy group confers liquid-like behavior (brown oil) due to disrupted crystallinity, whereas halogenated or heterocyclic analogs are solids .
  • Melting points correlate with substituent planarity; heterocycles (e.g., oxazole) increase rigidity .

Synthetic Efficiency :

  • Yields for trifluoromethoxy derivatives (82% ) are comparable to morpholine-containing analogs (73% ) but higher than iodobenzamide derivatives (35% ).

Spectroscopic Signatures :

  • The amine proton signal (δ ~3.75 ppm in ) is broad due to hydrogen bonding, a feature absent in N-alkylated analogs (e.g., N-benzyl ).

Biological Activity

4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10F3NO\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}O

This compound features a biphenyl core with a trifluoromethoxy group and an amino group that contribute to its biological properties.

Anticancer Activity

Recent studies have shown that derivatives of biphenyl compounds, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance, it demonstrated potent inhibition in several assays:

Cell Line IC50 (µM) % Inhibition
T-47D (Breast Cancer)0.590.47%
MDA-MB-468 (Breast)0.684.83%
SK-MEL-5 (Melanoma)0.781.58%

These findings indicate that the compound possesses broad-spectrum antiproliferative activity against multiple cancer types, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifactorial. It has been proposed that the trifluoromethoxy group enhances lipophilicity and alters interaction with cellular targets.

Molecular docking studies suggest that this compound may interact with specific protein targets involved in cell proliferation and apoptosis pathways, such as Bcl-2 . The binding affinity and interaction profiles indicate that modifications to the biphenyl structure can significantly influence biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis of biphenyl derivatives highlights the importance of functional groups in modulating activity:

  • Trifluoromethoxy Group : Enhances potency by increasing hydrophobic interactions.
  • Amino Group : Critical for receptor binding and biological activity.
  • Substituent Variations : Altering positions or types of substituents on the biphenyl ring can lead to variations in potency and selectivity .

Study on Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized a series of biphenyl derivatives, including this compound, and evaluated their anticancer activities against a panel of human cancer cell lines. The study reported significant growth inhibition with IC50 values ranging from sub-micromolar to low micromolar concentrations across different cell lines .

Mechanistic Insights

Another investigation explored the molecular mechanisms underlying the anticancer effects of this compound. It was found to induce apoptosis in cancer cells through the modulation of key signaling pathways, including those associated with Bcl-2 family proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine
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